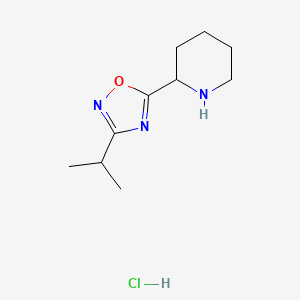![molecular formula C13H20ClNO2 B1531012 [(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217692-14-2](/img/structure/B1531012.png)
[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Descripción general
Descripción
“[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” is a chemical compound used in scientific research. It shows potential in various applications due to its unique properties. The CAS number for this compound is 1217692-14-2 .
Molecular Structure Analysis
The molecular formula of this compound is C13H20ClNO2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.76 . More detailed physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Background
The chemical compound “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” represents a specific structural moiety that could be involved in various scientific studies, particularly those focusing on chemical synthesis, pharmacology, and material science. However, the direct applications of this compound in scientific research are highly specific and might not be directly reported under this exact chemical name in literature. Instead, research might involve related chemical structures or functionalities.
Potential Research Areas
Chemical Synthesis and Drug Development
Compounds with complex structures like “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” may serve as intermediates or key moieties in the synthesis of potential pharmacologically active molecules. Research might focus on exploring the synthetic routes to construct the pyrrolidinyl-methanol backbone, which could be pivotal in the development of new drugs. Studies might investigate how modifications to the ethoxyphenyl group affect the compound's biological activity or its interaction with biological targets.
Environmental Science
Derivatives of methanol, including methoxyphenols, have been studied for their environmental impact, particularly from biomass burning and atmospheric chemistry perspectives. Methoxyphenols emitted from lignin pyrolysis are used as tracers for biomass burning. The atmospheric reactivity of such compounds, including their degradation pathways and potential to form secondary organic aerosols, is a vital area of research (Liu, Chen, & Chen, 2022).
Material Science and Engineering
The specific structural features of “[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride” could be explored for material science applications, such as in the development of novel polymers or coatings. The interaction of such molecules with various substrates could lead to materials with unique properties, including enhanced durability, chemical resistance, or specific interaction with biological materials.
Analytical and Bioanalytical Chemistry
Compounds with a defined stereochemistry, such as the one , might be used as standards or reagents in analytical chemistry studies. Their use in developing chromatographic methods, spectroscopy, or as part of bioanalytical assays to study biological samples or processes could be significant.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15;/h3-6,11,13-15H,2,7-9H2,1H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVKIUDYBCLYMK-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H]2CNC[C@H]2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)




![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)


![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
![pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1530947.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)